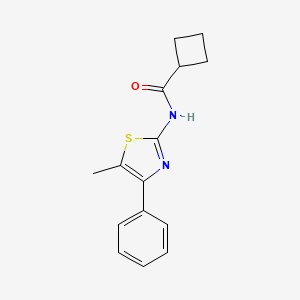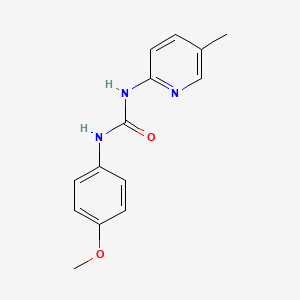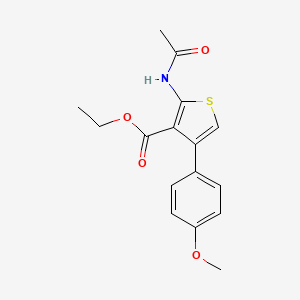
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide, also known as MBX-2982, is a small molecule drug compound that has been developed as a potential treatment for type 2 diabetes. This compound belongs to the class of drugs known as G protein-coupled receptor (GPCR) agonists and has been shown to activate the GPR119 receptor in the pancreas, which in turn stimulates the release of insulin.
作用機序
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide activates the GPR119 receptor, which is expressed in several tissues including the pancreas, gastrointestinal tract, and adipose tissue. Activation of this receptor leads to the release of several hormones including GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and improve glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes. In addition, this compound has been shown to increase GLP-1 secretion, which has been associated with improved glucose homeostasis and weight loss.
実験室実験の利点と制限
One advantage of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide is its specificity for the GPR119 receptor, which reduces the potential for off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.
将来の方向性
There are several potential future directions for research on N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in patients with type 2 diabetes.
2. Investigation of the potential for this compound to be used in combination with other drugs for the treatment of type 2 diabetes.
3. Studies to elucidate the molecular mechanisms underlying the effects of this compound on glucose homeostasis and insulin sensitivity.
4. Development of new analogues of this compound with improved pharmacokinetic properties.
5. Investigation of the potential for this compound to be used in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
In conclusion, this compound is a promising drug compound with potential applications in the treatment of type 2 diabetes. Further research is needed to fully understand the mechanisms underlying its effects and to evaluate its safety and efficacy in clinical settings.
合成法
The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide involves several steps, including the reaction of 2-bromo-5-methylthiazole with 4-phenyl-1,3-cyclobutanedione to form an intermediate, which is then reacted with an amine to form the final product. The synthesis of this compound has been described in detail in several scientific publications.
科学的研究の応用
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has been extensively studied in preclinical models of type 2 diabetes, and has shown promising results in improving glucose tolerance and insulin sensitivity. In addition, this compound has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), which is an important hormone involved in glucose homeostasis.
特性
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-13(11-6-3-2-4-7-11)16-15(19-10)17-14(18)12-8-5-9-12/h2-4,6-7,12H,5,8-9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMLCNODKGCJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5725380.png)
![N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5725393.png)
![4-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5725400.png)
![3-(2-furyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5725406.png)
![2-[(2,5-dichlorophenyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5725420.png)
![N-[2-(butyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B5725421.png)

![methyl 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5725436.png)



![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B5725460.png)
![4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5725468.png)
